1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c16-15(17,18)11-3-1-10(2-4-11)7-13(21)20-8-12(9-20)22-14-19-5-6-23-14/h1-6,12H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYSJMHAJPTUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting with the preparation of the thiazole and azetidine intermediates. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The azetidine ring is often formed via a cyclization reaction of an appropriate amine with a halogenated compound. The final step involves coupling the thiazole and azetidine intermediates with the trifluoromethyl-substituted phenyl group under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. The azetidine ring can form hydrogen bonds with receptor sites, modulating their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Azetidine-Containing Derivatives
1-{3-[4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one (BG15250)
- Structural Differences: Replaces the thiazole-2-yloxy group with a phenoxymethyl-triazole moiety and positions the trifluoromethyl group at the meta position of the phenyl ring .
- Impact : The triazole group may enhance π-π stacking interactions, while meta-substitution alters steric and electronic properties compared to the para-substituted target compound.
Thiazole-Based Derivatives
1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone
- Structural Differences: Lacks the azetidine ring; instead, the thiazole is directly linked to the trifluoromethylphenyl group via an amino bridge .
1-[2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethan-1-one
Isoxazole and Triazole Derivatives
1-[3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl]ethan-1-one
- Structural Differences : Replaces the thiazole with an isoxazole ring, which has different electronic properties (oxygen vs. sulfur) .
- Impact : Isoxazole’s lower aromaticity and reduced hydrogen-bonding capacity could diminish interactions with biological targets.
2-[[5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-1-[3-(trifluoromethyl)phenyl]ethanone
Melting Points and Solubility
- Target Compound : Expected to exhibit moderate solubility in organic solvents due to the trifluoromethyl group’s hydrophobicity.
- Analog Data: BG15250: Likely similar solubility but higher melting point (predicted >150°C) due to triazole rigidity . 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone: Reported melting points for similar thiazole derivatives range from 120–160°C .
Structure-Activity Relationship (SAR) Insights
- Azetidine Ring : Conformational restraint may improve target binding compared to flexible chains .
- Thiazole vs. Triazole : Thiazole’s sulfur atom may engage in hydrophobic interactions, while triazoles offer hydrogen-bonding sites .
- Trifluoromethyl Position : Para-substitution (target) maximizes steric and electronic effects compared to meta-substituted analogs .
Tables :
References Ruthenium-catalyzed synthesis of ethanone derivatives. Dual-active histamine H3 receptor ligands. Thiazole-amino-CF3 derivatives. Trifluoromethoxy and isoxazole analogs. Triazole-thioether compounds. Azetidine-triazole derivative BG15250.
Biological Activity
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₉H₁₀N₂O₂S
- Molecular Weight : 210.26 g/mol
- CAS Number : 2185980-64-5
The compound features a thiazole ring and an azetidine structure, which are critical for its biological activity. The trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole and azetidine rings may facilitate binding to these targets, influencing their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, impacting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against Mycobacterium tuberculosis, with IC₉₀ values indicating potent activity (IC₉₀ values ranging from 3.73 to 4.00 μM) .
| Compound | Target Pathogen | IC₉₀ (μM) |
|---|---|---|
| 6e | M. tuberculosis | 40.32 |
| 6a | M. tuberculosis | 3.73 |
| 6j | M. tuberculosis | 4.00 |
Neuroprotective Effects
The compound is also being investigated for neuroprotective effects. Similar compounds have been linked to the synthesis of neuroprotective agents through biocatalysis using recombinant E. coli strains .
Study on Enzyme Activity
In a study assessing the enzymatic activity of related compounds, the reduction of 3'-(trifluoromethyl)acetophenone was investigated using whole-cell biotransformation techniques. The recombinant E. coli strain exhibited high enantioselectivity in producing neuroprotective derivatives .
Evaluation of Cytotoxicity
In evaluating the cytotoxicity of thiazole derivatives on human embryonic kidney cells (HEK-293), results indicated minimal toxicity, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
